molecular formula C13H8ClNS B1219517 2-(4-Chlorophenyl)benzothiazole CAS No. 6265-91-4

2-(4-Chlorophenyl)benzothiazole

Cat. No. B1219517
CAS RN: 6265-91-4
M. Wt: 245.73 g/mol
InChI Key: GEYFXQNOTPBYPC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)benzothiazole is a chemical compound with the molecular formula C13H8ClNS . It is a solid substance, which can range in color from slightly pale yellow to yellow-green .


Synthesis Analysis

The synthesis of 2-(4-Chlorophenyl)benzothiazole involves several steps. The 2-aminobenzothiazole structure is prepared by the reaction of 4-aminobenzoic acid and 2-aminothiophenol in polyphosphoric acid using microwave irradiation . After acetylation reaction, amide compounds are obtained, which are then reacted with 2-mercapto (benz)imidazole/benzothiazole/benzoxazole derivatives in acetone with the presence of potassium carbonate to gain final compounds .


Molecular Structure Analysis

The molecular structure of 2-(4-Chlorophenyl)benzothiazole is characterized by a benzothiazole ring attached to a chlorophenyl group . The compound has a molecular weight of 245.73 g/mol .


Chemical Reactions Analysis

2-(4-Chlorophenyl)benzothiazole undergoes various chemical reactions. For instance, it undergoes condensation reaction with 4-acetamidobenzaldehyde to form tridentate Schiff base . It also reacts with 2-mercapto (benz)imidazole/benzothiazole/benzoxazole derivatives in acetone with the presence of potassium carbonate to form final compounds .


Physical And Chemical Properties Analysis

2-(4-Chlorophenyl)benzothiazole is a solid substance, which can range in color from slightly pale yellow to yellow-green . It is soluble in toluene .

Safety and Hazards

Exposure to 2-(4-Chlorophenyl)benzothiazole should be kept to a minimum. Skin and eye contact may result in irritation. It may be harmful if inhaled or ingested. Always follow safe industrial hygiene practices and wear proper protective equipment when handling this compound .

properties

IUPAC Name

2-(4-chlorophenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNS/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEYFXQNOTPBYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211710
Record name 2-(4'-Chlorophenyl)benzothiazole
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Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6265-91-4
Record name 2-(4'-Chlorophenyl)benzothiazole
Source ChemIDplus
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Record name 6265-91-4
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Record name 2-(4'-Chlorophenyl)benzothiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-CHLOROPHENYL)BENZOTHIAZOLE
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Synthesis routes and methods

Procedure details

2-Aminothiophenol (12.5 g, 0.1 mole) and 14.1 g (0.1 mole) p-chlorobenzaldehyde were combined in an Erlenmeyer flask at room temperature. The aldehyde dissolved in the mixture which became cloudy after a few minutes. Heat was evolved and the mixture gradually solidified. The product was recrystallized from ethanol yielding 18.0 g (73%) pale yellow crystals, mp. 85°-87°.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2-(4-chlorophenyl)benzothiazole interact with its target and what are the downstream effects?

A1: CPBT interacts with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. [] This interaction leads to the induction of cytochrome P4501A1 (CYP1A1), an enzyme involved in the metabolism of xenobiotics, including polycyclic aromatic hydrocarbons. [] Interestingly, CPBT demonstrates a higher induction capacity for CYP1A1 activity compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a well-known AhR agonist. [] This suggests that CPBT may be a potent inducer of CYP1A1 and could potentially influence the metabolism of other compounds metabolized by this enzyme.

Q2: Does 2-(4-chlorophenyl)benzothiazole exhibit glucocorticoid activity?

A2: Research suggests that CPBT can potentiate cortisol-induced glucocorticoid receptor activity. [] This means that in the presence of cortisol, CPBT can enhance the activation of the glucocorticoid receptor. This finding highlights the potential for CPBT to interfere with glucocorticoid signaling pathways.

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